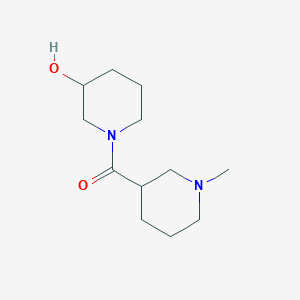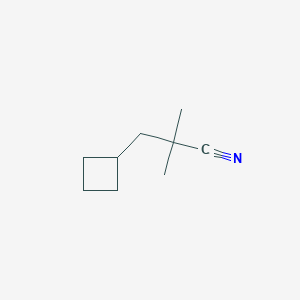
4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of “4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine” involves complex chemical reactions. For instance, a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines has been reported . A wide array of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It has an average mass of 176.975 Da and a monoisotopic mass of 175.938538 Da .Chemical Reactions Analysis
“this compound” undergoes various chemical reactions. For instance, it can participate in the synthesis of pyrazolo [3,4-b]pyridine derivatives as TRK inhibitors .Scientific Research Applications
Pharmaceuticals
“4-Bromo-6-(5-fluoropyridin-3-yl)pyrimidine” is a versatile material used in scientific research, contributing to advancements in various fields such as pharmaceuticals. It’s used as a pharmaceutical intermediate , which means it’s a substance produced during the synthesis of an active pharmaceutical ingredient that becomes a part of the final product.
Agrochemicals
This compound also finds applications in the field of agrochemicals. Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Materials Science
In the field of materials science, “this compound” is used due to its unique properties. The presence of the strong electron-withdrawing substituent(s) in the aromatic ring gives fluoropyridines interesting and unusual physical and chemical properties .
Synthesis of Fluorinated Pyridines
The compound is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Radiobiology
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This presents a special interest as potential imaging agents for various biological applications .
Laboratory Chemicals
“this compound” is used in the manufacture of laboratory chemicals . It’s used in scientific research and development .
properties
IUPAC Name |
4-bromo-6-(5-fluoropyridin-3-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN3/c10-9-2-8(13-5-14-9)6-1-7(11)4-12-3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGVNXQYGFZZPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(4,4,4-Trifluorobutyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1475481.png)




![(1-Cyclopropylethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1475492.png)


